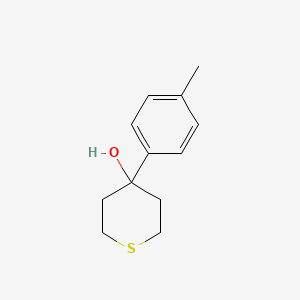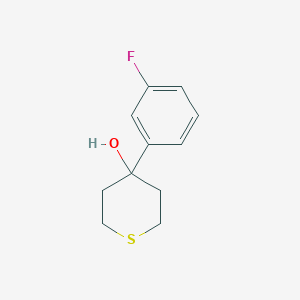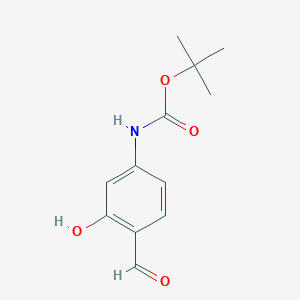
tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate: is an organic compound with the chemical formula C12H15NO4. It is a white to off-white solid powder that is soluble in common organic solvents. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate typically involves a multi-step process:
Formation of (4-formyl-3-hydroxyphenyl)amine: This step involves the reaction of benzoyl chloride with para-hydroxyaniline to form (4-formyl-3-hydroxyphenyl)amine.
Introduction of tert-Butyl Group: The final step involves reacting (4-formyl-3-hydroxyphenyl)amine with tert-butyl chloroformate to introduce the tert-butyl group, resulting in the formation of this compound
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or other derivatives
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and downstream biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
- tert-Butyl (4-hydroxyphenyl)carbamate
- tert-Butyl (4-formylphenyl)carbamate
Comparison:
- tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate is unique due to the presence of both formyl and hydroxy groups on the phenyl ring, which can influence its reactivity and interactions.
- Compared to tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate , the position of the formyl and hydroxy groups is different, leading to variations in chemical behavior and applications.
- tert-Butyl (4-hydroxyphenyl)carbamate lacks the formyl group, which can significantly alter its chemical properties and potential uses .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-(4-formyl-3-hydroxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-5-4-8(7-14)10(15)6-9/h4-7,15H,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRXACNIQCOCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
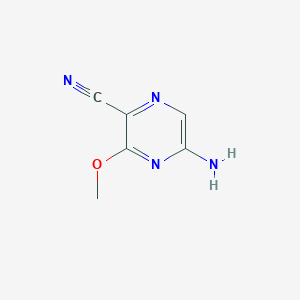
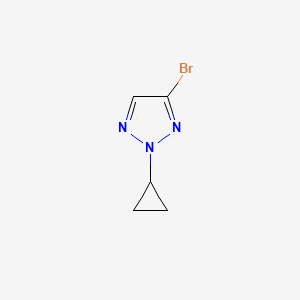
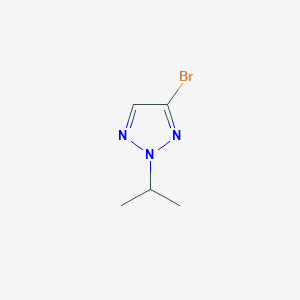
![2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B7967660.png)
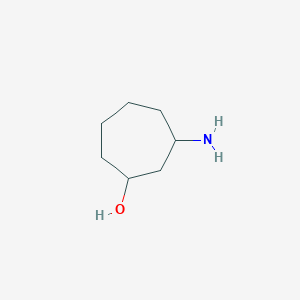
![3-Azabicyclo[4.1.0]heptan-5-ol](/img/structure/B7967675.png)
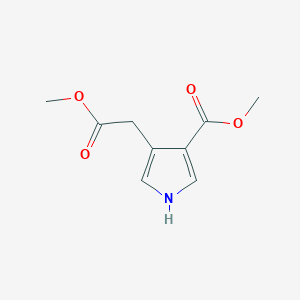
![5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B7967689.png)
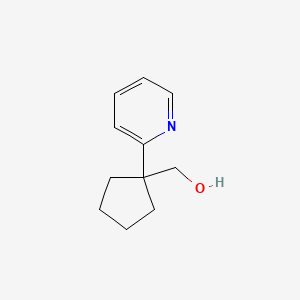
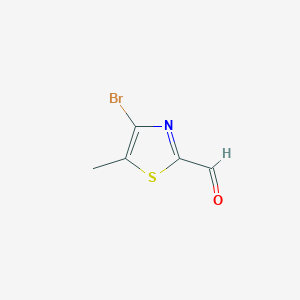
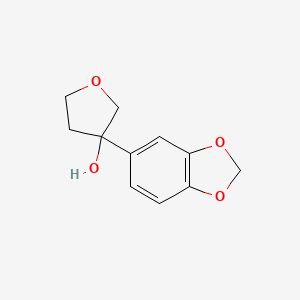
![3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-ol](/img/structure/B7967704.png)
